6-Bis(2-chloroethyl)amino-m-toluic acid
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Overview
Description
6-Bis(2-chloroethyl)amino-m-toluic acid, also known as 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid, is a chemical compound with the molecular formula C12H15Cl2NO2. It is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylbenzoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bis(2-chloroethyl)amino-m-toluic acid typically involves the reaction of 5-methylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
6-Bis(2-chloroethyl)amino-m-toluic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
6-Bis(2-chloroethyl)amino-m-toluic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bis(2-chloroethyl)amino-m-toluic acid involves its interaction with molecular targets, such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(2-chloroethyl)amino]-5-methylbenzoic acid
- 6-[Bis(2-chloroethyl)amino]-m-toluic acid
Uniqueness
6-Bis(2-chloroethyl)amino-m-toluic acid is unique due to its specific structure and the presence of the bis(2-chloroethyl)amino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
5977-34-4 |
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Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-11(10(8-9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
VNYPKPWUBJWTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
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